7-Iodo-7-deaza-2',3'-dideoxyguanosine is a synthetic nucleoside analog of guanosine, characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with an iodine atom and the absence of hydroxyl groups at the 2' and 3' positions. This compound is part of a broader class of modified nucleosides that are utilized in various biochemical applications, particularly in nucleic acid research and drug development.
7-Iodo-7-deaza-2',3'-dideoxyguanosine can be synthesized through specific chemical reactions involving iodination of deaza-2',3'-dideoxyguanosine precursors. It is available from various chemical suppliers and is primarily used in laboratory settings for research purposes.
This compound belongs to the class of nucleoside analogs, specifically modified purines. Its unique structural features allow it to mimic natural nucleosides while providing distinct properties that can be leveraged in scientific research.
The synthesis of 7-Iodo-7-deaza-2',3'-dideoxyguanosine typically involves:
The synthesis may involve optimizing parameters such as solvent choice, reaction time, and temperature to enhance yield and minimize by-products. Specific industrial production methods are not extensively documented but generally follow laboratory protocols scaled for larger quantities.
The molecular formula for 7-Iodo-7-deaza-2',3'-dideoxyguanosine is , with a molecular weight of approximately 376.15 g/mol.
7-Iodo-7-deaza-2',3'-dideoxyguanosine can undergo various chemical reactions:
These reactions are crucial for its utility in synthetic biology, allowing for modifications that can enhance its functional properties or alter its biological activity.
The mechanism of action for 7-Iodo-7-deaza-2',3'-dideoxyguanosine primarily involves its incorporation into nucleic acids during synthesis or replication processes. Due to its structural similarity to natural nucleosides, it can be recognized by polymerases but may lead to chain termination due to the absence of hydroxyl groups at the 2' and 3' positions, thus inhibiting further elongation during DNA synthesis.
This property makes it valuable in antiviral therapies and cancer treatments, where disrupting nucleic acid synthesis is a therapeutic strategy .
The compound's stability, solubility, and reactivity profiles make it suitable for various experimental conditions commonly encountered in biochemical research.
7-Iodo-7-deaza-2',3'-dideoxyguanosine has several scientific uses:
The versatility of this compound highlights its significance in advancing biochemical research and therapeutic development.
The development of 7-deazapurine nucleosides emerged from efforts to overcome challenges in DNA sequencing and enzymology. The foundational work on 7-deaza-2′-deoxyguanosine (c7Gd) began in the 1980s, when researchers sought nucleotides resistant to guanine-specific degradation during chemical sequencing. A breakthrough occurred when Mizusawa et al. demonstrated that replacing dGTP with deoxy-7-deazaguanosine triphosphate (c7GdTP) in Sanger sequencing eliminated band compressions caused by guanine secondary structures [3] [6]. This innovation exploited the absence of N-7 in the purine ring—a site critical for Hoogsteen bonding and metal ion coordination. Subsequent studies revealed that Taq DNA polymerase efficiently incorporated c7GdTP during PCR amplification, enabling the synthesis of fully modified DNA fragments [3]. By the 1990s, 7-deazaguanine derivatives had become indispensable tools for:
Table 1: Key Milestones in 7-Deazaguanosine Development
Year | Discovery | Significance | Reference |
---|---|---|---|
1986 | c7GdTP replaces dGTP in Sanger sequencing | Eliminated GC-compression artifacts | Mizusawa et al. [3] |
1992 | Enzymatic synthesis of fully c7Gd-modified DNA | Enabled PCR-based DNA modification | Seela et al. [3] |
2001 | 7-Substituted deazaguanines for fluorescent DNA | Expanded applications in single-molecule sequencing | Augustin et al. [5] |
7-Iodo-7-deaza-2',3'-dideoxyguanosine (CAS# 114748-67-3) is characterized by three strategic modifications to the native deoxyguanosine scaffold:
Table 2: Structural Parameters of 7-Iodo-7-deaza-2',3'-dideoxyguanosine
Property | Value | Functional Implication |
---|---|---|
Molecular Formula | C₁₁H₁₃IN₄O₃ | Distinct from natural dG (C₁₀H₁₃N₅O₄) |
Molecular Weight | 376.154 g/mol | Higher mass than dG (267.24 g/mol) |
Iodine Position | C-7 of 7-deazaguanine | Blocks major groove interactions |
Glycosidic Bond | β-D configuration | Maintains anti-conformation with DNA |
3′-OH Status | Absent (dideoxy) | Terminates DNA elongation [4] |
The iodine atom’s hydrophobicity and polarizability enhance base-stacking interactions without distorting the B-DNA helix, as confirmed by X-ray crystallography [5]. This balance allows the nucleotide to serve as a stealth mimic of dG—recognized by polymerases but ignored by many DNA-binding proteins.
The removal of the 3′-hydroxyl group converts nucleosides into obligate terminators of DNA synthesis. In 7-iodo-7-deaza-2',3'-dideoxyguanosine, this modification synergizes with base alterations to enable three key applications:
A. Sanger Sequencing Compression Relief
GC-rich regions form secondary structures that cause "band compression" in electrophoresis. The 7-iodo-7-deaza-dideoxyguanosine addresses this by:
B. Restriction Enzyme Resistance
70% of Type II restriction endonucleases require N-7 contact for cleavage. The 7-iodo group provides steric and electronic shielding, rendering DNA resistant to enzymes like HaeIII and EcoRV [3]. However, enzymes with minimal major groove contacts (e.g., TaqI, MaeIII) remain active.
Table 3: Endonuclease Sensitivity Profiles of 7-Deaza-Modified DNA
Restriction Enzyme | Recognition Site | Cleavage of c7Gd-DNA | Dependence on N-7 |
---|---|---|---|
EcoRI | GAATTC | Blocked | High |
HindIII | AAGCTT | Partially blocked | Moderate |
TaqI | TCGA | Unaffected | Low [3] |
PvuII | CAGCTG | Unaffected | Low |
C. Charge-Modified Terminator Synthesis
The 7-iodo group serves as a handle for introducing fluorescent tags via palladium-catalyzed coupling. When combined with the dideoxy backbone, it enables "direct-load" sequencing terminators with charge-modified linkers (e.g., sulfo-β-alanine). These terminators migrate ahead of sequencing fragments during electrophoresis, eliminating post-reaction purification [8]. Thermo Sequenase™ II incorporates these bulky analogs efficiently due to linker flexibility, enabling high-throughput sequencing [8].
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